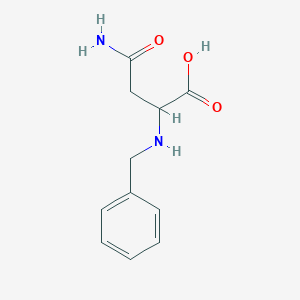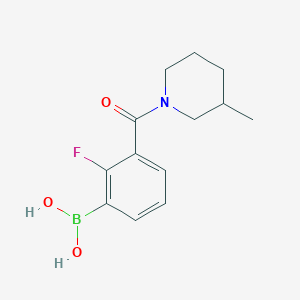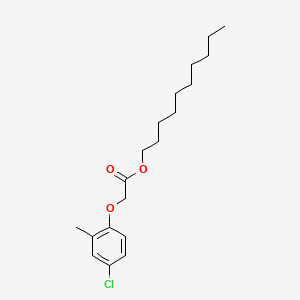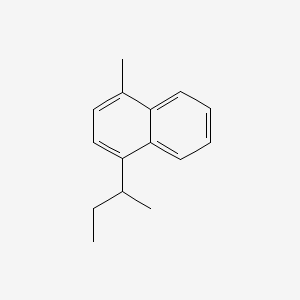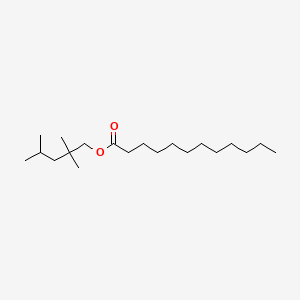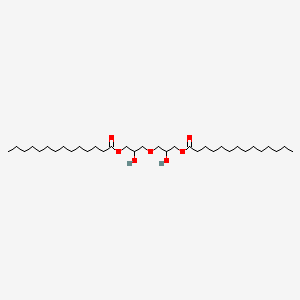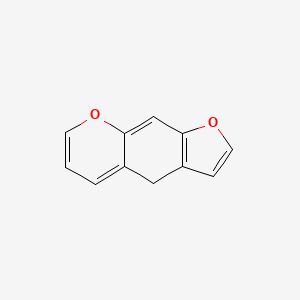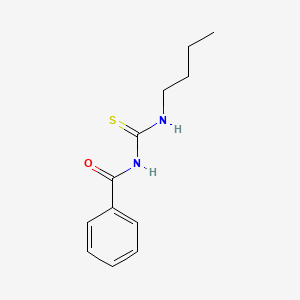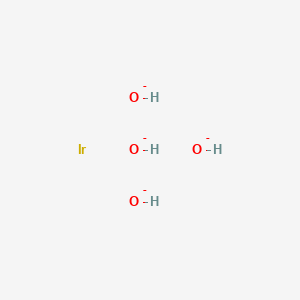
Einecs 260-732-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:
Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.
Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.
Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.
Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.
Major Products Formed
Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.
Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.
Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.
科学研究应用
Dipropylene glycol diacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.
Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.
作用机制
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.
相似化合物的比较
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Ethylene glycol diacrylate: Similar to dipropylene glycol diacrylate, ethylene glycol diacrylate is used as a cross-linking agent in the production of polymers. it has a lower molecular weight and different mechanical properties.
Triethylene glycol diacrylate: This compound has a higher molecular weight compared to dipropylene glycol diacrylate and is used in applications requiring more flexible polymers.
Butanediol diacrylate: Butanediol diacrylate is another cross-linking agent with different mechanical and chemical properties compared to dipropylene glycol diacrylate.
Dipropylene glycol diacrylate is unique due to its specific balance of molecular weight, reactivity, and mechanical properties, making it suitable for a wide range of applications in various fields .
属性
CAS 编号 |
57425-17-9 |
|---|---|
分子式 |
H4IrO4-4 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
iridium;tetrahydroxide |
InChI |
InChI=1S/Ir.4H2O/h;4*1H2/p-4 |
InChI 键 |
UOYXEZMXOVJLIH-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




